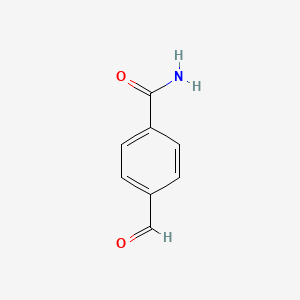

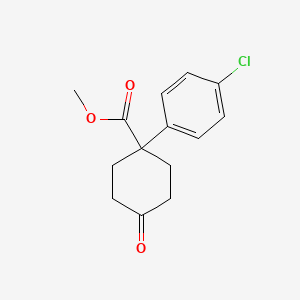

![molecular formula C9H11N3 B2918363 1,2-dimethyl-1H-benzo[d]imidazol-6-amine CAS No. 4006-62-6](/img/structure/B2918363.png)

1,2-dimethyl-1H-benzo[d]imidazol-6-amine

Übersicht

Beschreibung

1,2-Dimethyl-1H-benzo[d]imidazole is a compound that falls under the category of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have been focused on the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole are of particular interest . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles undergo a variety of chemical reactions. For instance, 1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield a specific copper (II) complex . It also undergoes a Menschutkin reaction with benzyl bromide to yield a specific imidazolium bromide .Physical And Chemical Properties Analysis

Imidazoles, including 1,2-dimethyl-1H-benzo[d]imidazol-6-amine, are typically white or colorless solids that are highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

1,2-dimethyl-1H-benzo[d]imidazol-6-amine plays a significant role in catalysis, particularly in the synthesis of tetrasubstituted imidazoles. Zolfigol et al. (2015) demonstrated the use of a novel nanostructured molten salt as an efficient catalyst in the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives, showcasing the compound's utility in green chemistry due to the method's cost-effectiveness and the reusability of the catalyst (Zolfigol, Baghery, Moosavi‐Zare, & Vahdat, 2015).

Material Science and Organic Frameworks

In the realm of material science, this compound contributes to the development of novel organic frameworks. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).

Environmental Sensing

The compound's derivatives also find applications in environmental sensing. For example, a dual-sensitive probe based on an imidazole derivative was developed for the determination of free amines in environmental water, showcasing the utility of this compound derivatives in analytical chemistry and environmental monitoring (You et al., 2010).

Organic Electronics

In organic electronics, derivatives of this compound are used as n-dopants for organic semiconductors. Jhulki et al. (2021) explored the reactivity of an air-stable dihydrobenzoimidazole n-dopant with various semiconductor molecules, contributing to advancements in the development of organic electronic devices (Jhulki et al., 2021).

Advanced Polymer Applications

Furthermore, the compound has implications in the development of advanced polymers. Chiang and Hsieh (2008) investigated the addition of various tertiary amines, including 1,2-dimethylimidazole, into UV-curable epoxide resins, which significantly influenced the physical properties of the resins, demonstrating the compound's utility in enhancing the performance of materials for opto-electronic applications (Chiang & Hsieh, 2008).

Safety and Hazards

Zukünftige Richtungen

The future of imidazole research lies in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the wide range of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various targets in the body, leading to their wide range of biological activities . The specific interactions and changes resulting from this compound’s action would depend on its specific target, which is currently unknown.

Biochemical Pathways

Given the wide range of biological activities of imidazole derivatives, it can be inferred that this compound may affect multiple pathways . The downstream effects would depend on the specific pathways and targets involved.

Result of Action

Given the wide range of biological activities of imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2,3-dimethylbenzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUGOBOEYPHXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4006-62-6 | |

| Record name | 1,2-dimethyl-1H-1,3-benzodiazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

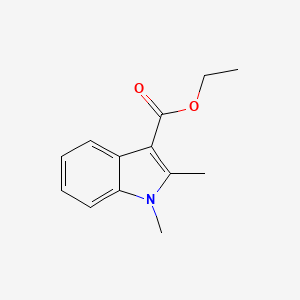

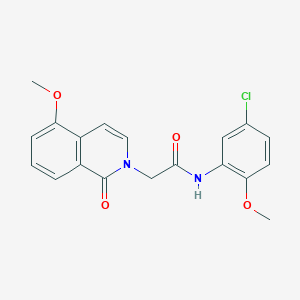

![3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2918281.png)

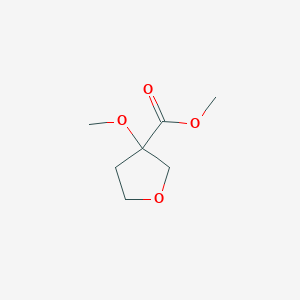

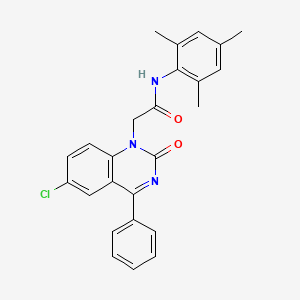

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2918282.png)

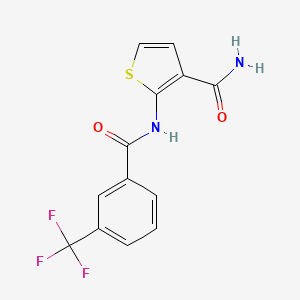

![2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride](/img/structure/B2918283.png)

![1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile](/img/structure/B2918286.png)

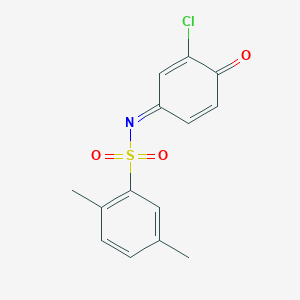

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2918301.png)

![7-(2,6-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2918303.png)